Product packaging for CID 156592303(Cat. No.:CAS No. 28002-18-8)

CID 156592303

Cat. No.: B1682502
CAS No.: 28002-18-8
M. Wt: 437.4 g/mol
InChI Key: DGMOWYXFFHYUJF-MTAVSQAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Sulbenicillin (B1681181) Sodium as a Semi-Synthetic Beta-Lactam Antibiotic

Sulbenicillin sodium is a broad-spectrum, semi-synthetic antibiotic belonging to the beta-lactam class of drugs, specifically the penicillin group. echemi.comtoku-e.comcymitquimica.com As a semi-synthetic derivative, its core structure is derived from natural penicillin but has been chemically modified to enhance its therapeutic properties. patsnap.comwisdomlib.org The defining feature of all penicillins, including Sulbenicillin, is the beta-lactam ring, a four-membered cyclic amide that is crucial for its antibacterial activity. cymitquimica.comwikipedia.org

The primary mechanism of action for Sulbenicillin sodium is the inhibition of bacterial cell wall synthesis. echemi.compatsnap.compatsnap.com It targets and binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. patsnap.compatsnap.com Peptidoglycan provides structural integrity to the bacterial cell wall. patsnap.com By inhibiting the enzymatic activity of PBPs, Sulbenicillin disrupts the cross-linking of peptidoglycan strands, leading to a compromised and weakened cell wall. patsnap.compatsnap.com This structural failure ultimately causes the bacterial cell to lyse, or burst, due to internal osmotic pressure, resulting in a bactericidal effect. patsnap.compatsnap.com

This mechanism is effective against a wide range of bacteria, and Sulbenicillin sodium exhibits a broad spectrum of activity, targeting both Gram-positive and Gram-negative pathogens. toku-e.compatsnap.com Its activity includes bacteria such as Pseudomonas aeruginosa, various Enterobacteriaceae like Escherichia coli and Proteus, as well as Streptococcus pneumoniae and non-penicillinase-producing Staphylococci. echemi.compatsnap.com The chemical modification that distinguishes Sulbenicillin from its close relative, carbenicillin (B1668345), is the presence of a sulfo group instead of a carboxy group in the α-position, which influences its antibacterial profile. toku-e.com

Evolution and Significance of Penicillin Derivatives in Combating Bacterial Pathogens

The discovery of penicillin by Alexander Fleming in 1928 marked a revolutionary turning point in medicine, ushering in the age of antibiotics. wikipedia.orgwikipedia.orgnih.gov The initial forms of penicillin, derived directly from the Penicillium mold, were highly effective but had significant limitations, including a narrow spectrum of activity primarily against Gram-positive bacteria and susceptibility to degradation by bacterial enzymes called beta-lactamases (penicillinases). wikipedia.orgpharmacy180.com

To address these shortcomings, researchers began developing semi-synthetic penicillins by isolating the natural penicillin nucleus, 6-aminopenicillanic acid (6-APA), and attaching various side chains. wikipedia.orgnih.govnih.gov This innovation allowed for the creation of a diverse range of penicillin derivatives with improved characteristics. wisdomlib.org The first major development was ampicillin (B1664943) in 1961, which offered a broader spectrum of activity against Gram-negative bacteria. wikipedia.org Subsequently, penicillinase-resistant penicillins like methicillin (B1676495) and cloxacillin (B1194729) were developed to combat resistant strains of bacteria, particularly Staphylococcus aureus. wikipedia.orgpharmacy180.comkarger.com

This evolution led to the creation of extended-spectrum penicillins, a group that includes Sulbenicillin. pharmacy180.com These agents were specifically designed to be effective against challenging Gram-negative pathogens like Pseudomonas aeruginosa, which are often resistant to earlier forms of penicillin. patsnap.comncats.io The development of semi-synthetic penicillins like Sulbenicillin represents a crucial step in the ongoing effort to combat evolving bacterial resistance and treat a wider array of infectious diseases, diversifying the therapeutic arsenal (B13267) available to clinicians. wisdomlib.orgwikipedia.org Research has shown that Sulbenicillin has a similar antibacterial spectrum to carbenicillin but demonstrates lower Minimum Inhibitory Concentration (MIC) values against many bacterial strains, indicating greater potency. nih.gov

Research Findings on Sulbenicillin Sodium

Antibacterial Spectrum of Sulbenicillin

Sulbenicillin has demonstrated efficacy against a variety of bacterial pathogens. The following table summarizes its spectrum of activity based on research findings.

Bacterial Group Specific Pathogens Activity Status
Gram-Negative BacteriaPseudomonas aeruginosaEffective echemi.comtoku-e.compatsnap.com
Escherichia coliEffective echemi.com
ProteusEffective echemi.com
EnterobacterEffective echemi.com
CitrobacterEffective echemi.com
SalmonellaEffective echemi.com
ShigellaEffective echemi.com
Haemophilus influenzaeEffective echemi.com
NeisseriaEffective echemi.com
Gram-Positive BacteriaHemolytic streptococciActive echemi.com
Streptococcus pneumoniaeActive echemi.com
Non-penicillinase-producing StaphylococciActive echemi.com
Anaerobic BacteriaPeptostreptococciCertain Effect echemi.com
ClostridiumCertain Effect echemi.com

Comparative Efficacy of Sulbenicillin

Clinical studies have compared Sulbenicillin to other antibiotics, particularly the closely related compound carbenicillin.

Parameter Sulbenicillin Carbenicillin Finding
Antibacterial Spectrum Similar to CarbenicillinSimilar to SulbenicillinBoth compounds are effective against a comparable range of bacteria. nih.gov
Minimum Inhibitory Concentration (MIC) Lower MIC valuesHigher MIC valuesSulbenicillin was found to have lower MIC values against most bacterial strains tested, suggesting higher potency. nih.gov
Serum Concentration (after 5g dose) Significantly HigherLowerSulbenicillin achieved significantly higher concentrations in the blood after administration. nih.gov
Serum Half-Life No Significant DifferenceNo Significant DifferenceThe duration the antibiotics remained in the blood was comparable. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N2NaO7S2 B1682502 CID 156592303 CAS No. 28002-18-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

28002-18-8

Molecular Formula

C16H18N2NaO7S2

Molecular Weight

437.4 g/mol

IUPAC Name

disodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfonatoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C16H18N2O7S2.Na/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8;/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25);/t9-,10?,11+,14-;/m1./s1

InChI Key

DGMOWYXFFHYUJF-MTAVSQAGSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C.[Na]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C.[Na]

Appearance

Solid powder

Other CAS No.

28002-18-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

alpha-Sulfobenzylpenicillin, Disodium
Disodium alpha Sulfobenzylpenicillin
Disodium alpha-Sulfobenzylpenicillin
I.M., Kedacillin
Kedacillin I.M.
Sulbenicillin
Sulfobenzylpenicillin

Origin of Product

United States

Molecular Mechanism of Action of Sulbenicillin Sodium

Elucidation of Sulbenicillin (B1681181) Sodium's Interaction with Bacterial Cell Wall Synthesis

The antibacterial activity of Sulbenicillin sodium is a direct consequence of its ability to disrupt the formation of the peptidoglycan layer in both Gram-positive and Gram-negative bacteria. nih.gov This disruption ultimately leads to a compromised cell wall that cannot withstand the internal osmotic pressure of the bacterium, resulting in cell lysis and death. nih.govnih.gov

The structural rigidity of the bacterial cell wall is derived from the cross-linking of linear peptidoglycan chains. nih.gov This crucial final step in cell wall synthesis is catalyzed by a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). wikipedia.orgnih.gov Sulbenicillin sodium, like other beta-lactam antibiotics, acts as a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor. nih.gov This structural mimicry allows it to bind to the active site of PBPs, effectively blocking their transpeptidase activity and preventing the formation of the peptide cross-links that are essential for the integrity of the peptidoglycan matrix. wikipedia.orgnih.gov The inhibition of this cross-linking process is the pivotal event in the bactericidal action of Sulbenicillin sodium. nih.gov

The primary molecular targets of Sulbenicillin sodium are the Penicillin-Binding Proteins (PBPs). nih.govwikipedia.org These proteins are membrane-bound enzymes that catalyze the final steps of peptidoglycan assembly. wikipedia.org Bacteria possess multiple types of PBPs, broadly classified into high-molecular-weight and low-molecular-weight categories, each playing different roles in cell wall synthesis, cell elongation, and division. wikipedia.org The interaction between Sulbenicillin sodium and these proteins is highly specific and leads to the inactivation of their enzymatic function. nih.gov

While detailed quantitative data on the binding affinities (such as IC₅₀ values) of Sulbenicillin sodium for specific PBPs are not extensively documented in publicly available literature, studies on closely related penicillins provide insight into typical PBP binding profiles. For example, a comparative study on various penicillins in Streptococcus pneumoniae demonstrated that most penicillins were co-selective for PBP2x and PBP3. nih.gov In Pseudomonas aeruginosa, penicillins generally show a preference for binding to PBP3 and PBP4. nih.gov A study on furbenicillin (B1215297), another ureidopenicillin, in Escherichia coli revealed high affinity for PBP3 and PBP2. drugbank.com Given that Sulbenicillin is effective against Pseudomonas aeruginosa, its mechanism likely involves strong binding to one or more of its essential PBPs. nih.govresearchgate.net

To illustrate the concept of differential PBP affinities within the penicillin class, the following table presents data for other beta-lactam antibiotics against PBPs from E. coli.

AntibioticPBP1b (IC₅₀ mg/L)PBP2 (IC₅₀ mg/L)PBP3 (IC₅₀ mg/L)Primary Target(s)
Furbenicillin4.550.370.06PBP3, PBP2
Azlocillin>101.30.15PBP3, PBP2
Mezlocillin>10>100.04PBP3
Piperacillin8.74.70.03PBP3
Mecillinam>1000.16>100PBP2

This table is based on data for furbenicillin and other beta-lactams and is provided for illustrative purposes to demonstrate PBP selectivity patterns. drugbank.com The IC₅₀ represents the concentration of the antibiotic required to inhibit 50% of the binding of a radiolabeled penicillin.

The interaction between Sulbenicillin sodium and the active site of a PBP is not merely inhibitory but leads to irreversible inactivation. nih.govnih.gov The mechanism involves the opening of the strained beta-lactam ring of the antibiotic. wikipedia.org The active site of PBPs contains a critical serine residue, which acts as a nucleophile, attacking the carbonyl carbon of the beta-lactam ring. nih.govwikipedia.org This attack results in the formation of a stable, long-lived covalent acyl-enzyme complex. nih.govwikipedia.orgyoutube.com

This acylation of the serine residue effectively traps the enzyme in an inactive state, preventing it from catalyzing the transpeptidation reaction necessary for peptidoglycan cross-linking. wikipedia.org Because the deacylation process (the hydrolysis of the acyl-enzyme complex to regenerate the free, active enzyme) is extremely slow for PBPs, the inhibition is considered, for all practical purposes, irreversible within the bacterial cell's lifespan. This sustained inactivation of a critical enzyme family is the molecular basis of Sulbenicillin sodium's bactericidal efficacy. nih.gov

Specific Binding to Penicillin-Binding Proteins (PBPs)

Comparative Analysis of Sulbenicillin Sodium's Mechanism within the Beta-Lactam Class

All beta-lactam antibiotics share the fundamental mechanism of inhibiting bacterial cell wall synthesis through the acylation of PBP active sites. However, significant differences exist among the various members of this class, including penicillins, cephalosporins, carbapenems, and monobactams, in terms of their PBP affinity profiles, spectrum of activity, and susceptibility to bacterial resistance mechanisms like beta-lactamases. nih.govasm.org

Within the penicillin subgroup, Sulbenicillin is structurally and functionally related to other broad-spectrum penicillins such as carbenicillin (B1668345). nih.gov Comparative studies have shown that while the antibacterial spectra of sulbenicillin and carbenicillin are similar, sulbenicillin often demonstrates lower Minimum Inhibitory Concentration (MIC) values against a majority of tested bacterial strains, indicating higher potency. nih.gov For example, one study highlighted that Sulbenicillin showed better antimicrobial activity than carbenicillin in nearly all tests conducted against various strains of Pseudomonas aeruginosa. researchgate.net

Antibacterial Efficacy and Spectrum of Sulbenicillin Sodium: in Vitro and Preclinical Investigations

Broad-Spectrum Activity against Gram-Negative and Gram-Positive Bacteria

Sulbenicillin (B1681181) disodium, also known as sulfocillin, exhibits significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. wikipedia.org This broad spectrum is a key feature of its design as a semi-synthetic penicillin. wikipedia.org While possessing broad-spectrum activity, sulbenicillin sodium is noted to primarily target Gram-negative bacteria. wikipedia.org The presence of a sulfo group on its acyl side chain, which is analogous to the carboxyl group found in carbenicillin (B1668345) and ticarcillin, appears to contribute to its stability against certain beta-lactamases. However, this structural feature may also lead to a reduction in activity against Gram-positive bacteria, particularly streptococcal species and, to a lesser extent, staphylococcal species. fishersci.se Sulbenicillin also exhibits relative stability against staphylococcal penicillinase. wikipedia.org

Efficacy against Pseudomonas aeruginosa

Sulbenicillin demonstrates activity against Pseudomonas aeruginosa, although some studies characterize this activity as moderate. wikipedia.org It was among the penicillins developed following carbenicillin to address P. aeruginosa infections. fishersci.ca Sulbenicillin has proven effective in treating P. aeruginosa infections, including those in immunocompromised patients. wikipedia.org Preclinical investigations, such as studies involving systemic infections in mice, have shown sulbenicillin (referred to as PC-904 in some studies) to be 7 to 10 times more active than carbenicillin against P. aeruginosa. fishersci.ca In certain nfxB mutants of P. aeruginosa that exhibited resistance to cefpirome (B1668871) and ofloxacin, increased susceptibility (four to eight times more susceptible) to sulbenicillin was observed. jkchemical.com

A comparative in vivo study in mice against Pseudomonas aeruginosa infection reported the following effective doses (ED50) for various agents: fishersci.se

AgentMIC (µg/ml)ED50 (mg/kg)
Cefsulodin6.315.5
Sulbenicillin200.0582
Gentamicin (B1671437)12.538.7

Note: Data from fishersci.se indicates that lower MIC and ED50 values represent higher activity.

Efficacy against Enterobacteriaceae

Sulbenicillin is active against various Enterobacteriaceae strains, including Escherichia coli, Proteus vulgaris, and P. mirabilis. wikipedia.org Its activity against P. morgani is considered moderate. wikipedia.org Clinically, sulbenicillin sodium has been primarily utilized for responsive microbial infections such as those caused by E. coli and Bacillus proteus. mims.com In mouse models of systemic infections, sulbenicillin (PC-904) demonstrated superior activity compared to carbenicillin, being 2 to 15 times more active against E. coli and over 8 times more active against Klebsiella pneumoniae. fishersci.ca Cross-resistance has been observed between sulfocillin and other penicillins in Escherichia coli NIHJ JC-1 strains that developed resistance through serial subcultures. wikipedia.org

Microbiological Studies of Sulbenicillin Sodium against Clinically Relevant Strains

In Vitro Susceptibility Profiling

In vitro studies have been conducted to profile the susceptibility of clinically isolated microorganisms to sulfocillin. wikipedia.org These studies revealed that sulfocillin exhibits nearly equivalent antibacterial activity against penicillin G-resistant strains of staphylococci as it does against penicillin G-sensitive strains. wikipedia.org Furthermore, sulfocillin has demonstrated strong bactericidal and bacteriolytic activities against specific strains like Staphylococcus aureus FDA 209P and Escherichia coli NIHJ JC-1. wikipedia.org A paradoxical reduction in antibacterial activity at high concentrations has been observed for both sulfocillin and carbenicillin against S. aureus FDA 209P. wikipedia.org

Comparative In Vitro Activity with Other Beta-Lactam Antibiotics (e.g., Carbenicillin, Piperacillin, Cefotaxime)

Sulbenicillin sodium shares similar actions and uses with carbenicillin sodium. fishersci.ca Comparative studies have highlighted its relative efficacy against other beta-lactam antibiotics. For instance, in systemic infection models in mice, sulbenicillin (PC-904) showed enhanced activity compared to carbenicillin against key Gram-negative pathogens: fishersci.ca

PathogenSulbenicillin (PC-904) Activity vs. Carbenicillin
Pseudomonas aeruginosa7 to 10 times more active
Klebsiella pneumoniaeOver 8 times more active
Escherichia coli2 to 15 times more active

In terms of structural comparisons, sulbenicillin, ampicillin (B1664943), and benzylpenicillin possess similar core structures, differing mainly in the substitution on the benzylic carbon of their side chains. nih.gov However, studies have shown that the minimum inhibitory concentrations (MICs) for sulbenicillin were considerably higher (approximately 51-fold greater) than those of benzylpenicillin, and its affinities for penicillin-binding proteins (PBPs) were generally lower compared to ampicillin. nih.gov When compared to newer cephalosporins, a study involving 200 clinical isolates of Pseudomonas aeruginosa found that SM-1652 (a semisynthetic cephalosporin) was significantly more active than cefoperazone, cefotaxime, and sulbenicillin. wikidata.orgwikipedia.org

Impact of Inoculum Size on Antibacterial Activity

The antibacterial activity of sulfocillin is influenced to some extent by the inoculum size. It demonstrates stronger activity when tested with a smaller inoculum, particularly at an acidic pH. wikipedia.org However, the effect of inoculum size on the antibacterial activity of sulbenicillin (PC-904) is often reported as minor and generally comparable to that observed with carbenicillin. fishersci.ca Specifically, sulbenicillin exhibited bactericidal action at concentrations ranging from 25 to 50 µg/ml (corresponding to 1/2 to 1 MIC) when the inoculum size was 10⁷ cells/ml or less. wikipedia.org

Mechanisms of Bacterial Resistance to Sulbenicillin Sodium

Enzymatic Inactivation Mechanisms

The primary mechanism of enzymatic inactivation of sulbenicillin (B1681181) sodium involves the production of beta-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.

Beta-lactamases are a diverse group of enzymes that pose a major clinical challenge by conferring resistance to beta-lactam antibiotics, including penicillins like sulbenicillin. Extended-spectrum beta-lactamases (ESBLs) are a significant subset of these enzymes, capable of hydrolyzing a broader range of beta-lactam antibiotics. The production of these enzymes is a common resistance strategy in many gram-negative bacteria.

Table 1: Kinetic Parameters of Sulbactam (B1307) Hydrolysis by Various Beta-Lactamases

Beta-LactamaseAmbler ClassKm (μM)kcat (s-1)kcat/Km (M-1s-1)
CTX-M-15A>625014470
KPC-2A14002.01400
SHV-5A≤20.07>29000
TEM-1A≤21.8~1,000,000
IMP-1B1.2400330,000
NDM-1B3430140,000
VIM-1B1.1180160,000
ADC-7C0.420.34800
AmpCC0.820.52630
P99C0.450.32710
OXA-10D2.1146,700
OXA-23D1.7169,400
OXA-24D0.971414,000
OXA-48D1.51611,000

This table is based on data for sulbactam, a structurally similar beta-lactamase inhibitor, and is intended to be illustrative of the potential interactions with sulbenicillin.

The core defense mechanism against beta-lactam antibiotics for many bacteria is the production of beta-lactamases. These enzymes catalyze the hydrolysis of the beta-lactam ring, a critical structural component for the antibiotic's activity. This process renders the antibiotic, such as sulbenicillin, ineffective. The efficiency of this hydrolysis can vary significantly depending on the specific type of beta-lactamase produced by the bacteria.

Target Modification and Alterations in Penicillin-Binding Proteins (PBPs)

Sulbenicillin sodium, like other beta-lactam antibiotics, exerts its bactericidal effect by binding to and inhibiting penicillin-binding proteins (PBPs). PBPs are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis, a crucial component of the bacterial cell wall. patsnap.com Alterations in the structure of these target proteins can significantly reduce the binding affinity of sulbenicillin sodium, leading to resistance.

Mutations in the genes encoding PBPs can lead to structural changes in the active site of these enzymes. These alterations can hinder the binding of sulbenicillin sodium, thereby allowing the bacteria to continue cell wall synthesis in the presence of the antibiotic. For instance, in some penicillin-resistant strains of Streptococcus pneumoniae, amino acid substitutions in PBP2B have been shown to decrease the affinity of the PBP for penicillin. nih.gov While direct studies on sulbenicillin are limited, it is highly probable that similar mutations would confer resistance to it as well. nih.govnih.gov The correlation between reduced PBP affinity and increased minimum inhibitory concentrations (MICs) for penicillins has been established, although this relationship is not always directly proportional. nih.gov

Methicillin-resistant Staphylococcus aureus (MRSA) provides a classic example of resistance through the acquisition of an alternative PBP. MRSA strains produce a unique PBP, known as PBP2a, encoded by the mecA gene. researchgate.netnih.gov PBP2a has a very low affinity for most beta-lactam antibiotics, including methicillin (B1676495) and likely sulbenicillin. researchgate.netnih.gov This low binding affinity allows PBP2a to continue its function of cross-linking the peptidoglycan cell wall even when other native PBPs are inhibited by the antibiotic, leading to high-level resistance. nih.gov The activity of beta-lactam antibiotics against MRSA has been shown to correlate with their binding affinity for PBP2a. nih.gov

Efflux Pump Systems Mediating Resistance

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide range of toxic compounds, including antibiotics, from the cell. acs.orgresearchgate.netnih.gov This mechanism reduces the intracellular concentration of the antibiotic, preventing it from reaching its target at an effective concentration. Efflux pumps are a significant contributor to intrinsic and acquired resistance in many bacterial species.

Several families of efflux pumps have been identified in bacteria, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the multidrug and toxic compound extrusion (MATE) family, the small multidrug resistance (SMR) family, and the resistance-nodulation-division (RND) family. researchgate.netnih.gov The RND family is particularly prominent in Gram-negative bacteria and is known to confer resistance to a broad spectrum of antibiotics. nih.gov While comprehensive data on the specific efflux pumps that transport sulbenicillin sodium are not widely available, its structural similarity to other penicillins suggests it is a likely substrate for various efflux systems.

Table 2: Major Efflux Pump Families and Their General Substrates

Efflux Pump FamilyEnergy SourceCommon Substrates
ATP-binding cassette (ABC)ATP HydrolysisVarious drugs, lipids, sterols
Major facilitator superfamily (MFS)Proton Motive ForceWide range of small molecules
Multidrug and toxic compound extrusion (MATE)Sodium or Proton GradientCationic drugs, fluoroquinolones
Small multidrug resistance (SMR)Proton Motive ForceQuaternary ammonium (B1175870) compounds, intercalating dyes
Resistance-nodulation-division (RND)Proton Motive ForceBroad spectrum of antibiotics, biocides, solvents

Identification and Characterization of Efflux Pumps (e.g., AcrAB-TolC, Mex Pumps)

Efflux pumps are transport proteins that actively extrude a wide variety of toxic compounds, including antibiotics like sulbenicillin, from the bacterial cell. reactgroup.org This process reduces the intracellular concentration of the antibiotic, preventing it from reaching its target—the penicillin-binding proteins (PBPs) involved in cell wall synthesis. reactgroup.orgpatsnap.com In Gram-negative bacteria, these pumps often form tripartite systems that span the inner membrane, the periplasm, and the outer membrane, effectively creating a channel to the extracellular space. bmbreports.orgnih.gov

Prominent among these are the Resistance-Nodulation-Division (RND) superfamily of efflux pumps, which are major contributors to multidrug resistance. nih.govresearchgate.net

AcrAB-TolC: This is a well-characterized RND efflux pump system in Enterobacteriaceae such as Escherichia coli. bmbreports.orgnih.gov The AcrAB-TolC system is known for its broad substrate specificity, enabling it to recognize and expel a diverse range of compounds, including many classes of antibiotics. bmbreports.orgnih.gov The presence and overexpression of the AcrAB-TolC pump can significantly increase the minimum inhibitory concentration (MIC) of various antibiotics for the bacteria. nih.gov

Mex Pumps: In Pseudomonas aeruginosa, a pathogen known for its intrinsic resistance to many antibiotics, several RND efflux pumps, including MexAB-OprM, MexCD-OprJ, and MexXY-OprM, play a crucial role in antibiotic resistance. bmbreports.orgnih.gov The MexXY pump, when paired with the outer membrane factor OprA, has been shown to efflux dianionic β-lactams such as carbenicillin (B1668345) and sulbenicillin. nih.gov

The overexpression of these efflux pumps can be triggered by exposure to antibiotics or can result from mutations in regulatory genes, leading to a state of persistent, high-level resistance. nih.govfuturelearn.com

Specificity of Efflux Pumps for Anionic Beta-Lactams including Sulbenicillin

While many RND pumps like AcrB primarily handle hydrophobic substrates, certain pumps exhibit a preference for other types of molecules. Sulbenicillin is classified as a dianionic β-lactam, a feature that influences which efflux pumps can effectively transport it. nih.govresearchgate.net

The AcrD pump, part of the AcrAD-TolC system in Salmonella typhimurium, is distinct in its ability to confer resistance to dianionic β-lactams, including sulbenicillin, carbenicillin, and aztreonam, in addition to aminoglycosides. nih.govresearchgate.net This specificity is attributed to the molecular structure of the pump's binding pockets. Research has identified specific amino acid residues within the deep binding pocket and access pocket of AcrD that are crucial for the export of anionic β-lactams. nih.gov For instance, substitutions of charged polar residues like N136A, D276A, and R625A in these pockets can lead to a sensitive phenotype, indicating their direct involvement in the transport of these specific antibiotics. nih.gov

Similarly, the MexXY-OprA system in P. aeruginosa is also recognized for its capacity to extrude bi-anionic β-lactams like sulbenicillin. nih.gov The specificity of these pumps highlights the sophisticated mechanisms bacteria have evolved to counteract antibiotics with particular chemical properties.

Efflux Pump SystemBacterial SpeciesSubstrate SpecificityReference
AcrAD-TolCSalmonella typhimuriumDianionic β-lactams (e.g., Sulbenicillin, Carbenicillin, Aztreonam), Aminoglycosides nih.govresearchgate.net
MexXY-OprAPseudomonas aeruginosaBi-anionic β-lactams (e.g., Sulbenicillin, Carbenicillin) nih.gov
AcrAB-TolCEnterobacteriaceae (e.g., E. coli)Broad spectrum, including multiple antibiotic classes bmbreports.orgnih.gov

Reduced Permeability of Bacterial Outer Membrane

The outer membrane of Gram-negative bacteria serves as a highly selective barrier, protecting the cell from harmful substances, including antibiotics. contagionlive.com For hydrophilic antibiotics like sulbenicillin to reach their targets in the periplasm, they must pass through water-filled protein channels known as porins. mdpi.combristol.ac.ukmdpi.com Bacteria can develop resistance by reducing the permeability of this outer membrane, a mechanism that often works in synergy with other resistance strategies like enzymatic degradation. mdpi.comnih.govbohrium.com

This reduction in permeability can be achieved in several ways:

Loss or Reduced Expression of Porins: Bacteria can decrease the number of porin channels in their outer membrane. bristol.ac.uknih.gov This is a common resistance mechanism observed in clinical isolates. nih.gov For example, P. aeruginosa exhibits low outer membrane permeability, which contributes to its high intrinsic resistance to β-lactams. bohrium.comnih.gov Strains deficient in porin protein F, a major porin in P. aeruginosa, show altered susceptibility to certain β-lactam agents. bohrium.comsahmri.org.au

Alteration of Porin Structure: Mutations can lead to changes in the structure of porin channels, making them narrower or altering their charge, thereby restricting the passage of antibiotic molecules. nih.gov

Synergy with β-Lactamases: Reduced permeability is particularly effective when combined with the presence of β-lactamase enzymes in the periplasmic space. mdpi.combohrium.com The slow influx of the antibiotic allows the enzymes more time to hydrolyze and inactivate the drug before it can reach its PBP targets. bohrium.com

This combination of reduced entry and enzymatic degradation can significantly increase the level of resistance to β-lactam antibiotics. bohrium.com

Development of Acquired Resistance and Genetic Basis

While intrinsic resistance is a natural characteristic of a bacterial species, acquired resistance develops through changes in the bacterium's genetic material. nih.gov This can happen either through mutations in the bacterial chromosome or by obtaining new genetic material from other bacteria. nih.gov Acquired resistance is a primary driver of the emergence of multidrug-resistant pathogens.

Chromosomal DNA Mutations

Spontaneous mutations in a bacterium's own DNA are a fundamental source of resistance. futurelearn.comnih.gov These random alterations can confer a survival advantage in the presence of an antibiotic, leading to the selection and proliferation of the resistant mutant. futurelearn.com For sulbenicillin and other β-lactams, key chromosomal mutations can affect several cellular components:

Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs, the targets of β-lactam antibiotics, can reduce the binding affinity of sulbenicillin. nih.govachievable.me This prevents the antibiotic from effectively inhibiting cell wall synthesis.

Mutations in Regulatory Genes: Changes in genes that control the expression of resistance mechanisms can lead to their overproduction. For instance, mutations in the regulatory genes of efflux pumps can cause them to be produced constitutively at high levels. nih.govfuturelearn.com

Derepression of AmpC β-Lactamase: Many Gram-negative bacteria, including Enterobacter species, possess a chromosomally encoded AmpC β-lactamase gene. mdpi.comnih.gov Its expression is typically kept low by regulatory genes like ampD and ampR. nih.gov Mutations in these regulatory genes can lead to stable, high-level production (derepression) of the AmpC enzyme, which can hydrolyze sulbenicillin and confer resistance. mdpi.comnih.govresearchgate.netjohnshopkins.edu

Mutation TypeMechanism of ResistanceExampleReference
Target ModificationAltered penicillin-binding proteins (PBPs) reduce binding affinity for β-lactams.Mutations in PBP genes. nih.govachievable.me
Regulatory Gene MutationOverexpression of efflux pumps (e.g., AcrAB-TolC).Mutations in genes regulating pump expression. nih.govfuturelearn.com
Regulatory Gene MutationStable derepression and overproduction of AmpC β-lactamase.Mutations in ampD or ampR genes. mdpi.comnih.govjohnshopkins.edu
Porin Gene MutationReduced influx of antibiotics into the cell.Mutations leading to loss or modification of outer membrane porins. nih.gov

Horizontal Gene Transfer Mechanisms (Transformation, Transduction, Conjugation)

Horizontal gene transfer (HGT) is a critical mechanism for the rapid spread of antibiotic resistance genes among different bacteria, even across species. lakeforest.edunih.gov Instead of inheriting genes vertically from a parent cell, bacteria can acquire them directly from their environment or other bacteria. lakeforest.edu This process is often mediated by mobile genetic elements like plasmids and transposons. achievable.memdpi.com

The primary mechanisms of HGT are:

Transformation: This involves the uptake of naked DNA from the environment, which may have been released by dead bacteria. If this DNA contains a resistance gene, the recipient cell can integrate it into its own genome and become resistant.

Transduction: In this process, bacterial DNA is transferred from one bacterium to another by a virus that infects bacteria (a bacteriophage). bioguardlabs.com The bacteriophage can accidentally package a resistance gene from a host and inject it into a new recipient. bioguardlabs.com

Conjugation: This is a common and highly efficient method of HGT that involves direct cell-to-cell contact. Genetic material, typically in the form of a plasmid carrying one or more resistance genes, is transferred from a donor to a recipient cell through a structure called a pilus. Plasmid-mediated conjugation is a major contributor to the spread of multidrug resistance. bioguardlabs.com

Through these mechanisms, genes encoding β-lactamases, which can degrade sulbenicillin, can be rapidly disseminated throughout a bacterial population, leading to widespread resistance. biorxiv.org

Synthetic Methodologies and Chemical Derivatization of Sulbenicillin Sodium

Historical and Contemporary Synthesis Routes

The manufacturing of Sulbenicillin (B1681181) sodium primarily relies on the acylation of 6-aminopenicillanic acid (6-APA) with a derivative of α-sulfophenylacetic acid. Two prominent methods for this acylation include the Chloride Method and the Mixed Anhydride (B1165640) Method.

An earlier approach to synthesizing Sulbenicillin involved the condensation of 6-APA with α-sulfophenylacetyl chloride. In this method, 6-APA is dissolved in an aqueous sodium carbonate solution, and α-sulfophenylacetyl chloride is dissolved in an organic solvent like ether. The condensation reaction typically occurs at a low temperature, such as 0 °C. Following the reaction, the solution undergoes acidification and alkalization separatory steps to isolate the Sulbenicillin sodium aqueous solution, which is then freeze-dried to obtain the solid product. google.com

However, this method has notable drawbacks. The α-sulfophenylacetyl chloride intermediate is known to be unstable, and the single-step chlorination reaction can be incomplete. This often leads to an increase in by-products during the condensation, making it challenging to achieve a high-quality final product. google.com

The Mixed Anhydride Method represents a more contemporary and often preferred route for Sulbenicillin sodium synthesis due to its advantages in cost, quality, and operational simplicity, making it suitable for industrial-scale production. google.com This method typically involves a two-step process:

Formation of Mixed Anhydride: α-Sulfophenylacetic acid reacts with a chloroformate (such as vinyl chloroformate) to form a mixed anhydride. This activation step introduces by-products (CO2 and alcohol) that are easily removed through acidification hydrolysis. google.com

Condensation with 6-APA: Separately, 6-APA is converted into an organic salt by reacting with an organic base and dissolving it in an organic solvent (e.g., methylene (B1212753) dichloride). This 6-APA solution is then added to the mixed anhydride solution to undergo a condensation reaction. google.com

To achieve the high purity required for injectable Sulbenicillin sodium, a crucial sterile crystallization step is employed. The crude Sulbenicillin sodium is dissolved in water, followed by activated carbon decolorization and sterile filtration. Subsequently, pharmaceutical-grade ethanol (B145695) and acetone (B3395972) are added to the filtrate to induce crystallization. google.com

A typical solvent system for this sterile crystallization involves a mixed solution of water, ethanol, and acetone. For instance, a preferred volume ratio for water:ethanol:acetone can be 1.0:2.5:7.5, with a mass ratio of Sulbenicillin to water of 1.0:1.5–2.5. google.com This specific solvent combination and crystallization technique are critical for obtaining Sulbenicillin sodium crystalline powder of good quality and high yield, suitable for injection. google.com

Structural Modifications and Design of Novel Sulbenicillin Derivatives

Sulbenicillin sodium, like other semi-synthetic penicillins, has undergone chemical modifications to enhance its therapeutic properties, particularly its efficacy against resistant bacterial strains. patsnap.com The design of novel derivatives is guided by an understanding of Structure-Activity Relationships (SAR) and strategies to overcome bacterial resistance mechanisms.

The antibacterial activity of penicillin antibiotics, including Sulbenicillin, is intrinsically linked to their distinctive beta-lactam ring structure. This ring is essential for inhibiting bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), leading to cell lysis and bacterial death. wikipedia.org, patsnap.com

Exploration of SAR in penicillin derivatives involves understanding how changes to the side chain attached to the 6-APA nucleus influence factors such as:

Spectrum of activity: Modifications can broaden the antibacterial spectrum, for instance, extending activity to Gram-negative bacteria like Pseudomonas aeruginosa. patsnap.com, nih.gov

Potency: Alterations can enhance the drug's affinity for PBPs or improve its ability to penetrate bacterial cell walls.

Resistance to β-lactamases: While not explicitly detailed for novel Sulbenicillin derivatives in the provided context, a common SAR goal for penicillin modifications is to confer resistance to enzymatic degradation by bacterial β-lactamases.

Pharmacokinetic properties: Modifications can influence absorption, distribution, metabolism, and excretion.

Sulbenicillin's unique modifications allow it to overcome some resistance mechanisms that inactivate other penicillin derivatives, indicating a successful application of SAR principles in its design. patsnap.com

Design strategies for enhancing the antibacterial activity of Sulbenicillin and its derivatives focus on improving its effectiveness against challenging pathogens, particularly those exhibiting multi-drug resistance. Key strategies include:

Targeting Penicillin-Binding Proteins (PBPs): The primary mechanism of action involves inhibiting the transpeptidase activity of PBPs, crucial for peptidoglycan cross-linking in the bacterial cell wall. patsnap.com Designing derivatives with enhanced affinity for specific PBPs can improve efficacy.

Overcoming Efflux Mechanisms: Gram-negative bacteria often employ efflux pumps to expel antibiotics, reducing intracellular drug concentrations below therapeutic levels. researchgate.net, acs.org While the provided information does not detail specific Sulbenicillin derivatives designed as efflux pump inhibitors, the broader field of antibiotic design includes strategies to bypass or inhibit these pumps, potentially through structural modifications that make the compound a poor substrate for efflux or by co-administering efflux pump inhibitors. researchgate.net, acs.org

Enhanced Cell Wall Penetration: Gram-negative bacteria possess an outer membrane that acts as a barrier. researchgate.net Modifications can be designed to improve the compound's ability to traverse this outer membrane, thereby increasing its effective concentration at the target site.

Synergistic Combinations: Sulbenicillin is notable for its combination use with other antibiotics, such as dibekacin, to achieve enhanced antibacterial effects, particularly against Pseudomonas aeruginosa. wikipedia.org, nih.gov This strategy leverages the combined action of two agents, potentially targeting different bacterial pathways or overcoming resistance mechanisms more effectively.

These design principles, rooted in a deep understanding of bacterial physiology and drug-target interactions, continue to drive the development of more potent and resilient Sulbenicillin derivatives.

Advanced Analytical Methodologies for Sulbenicillin Sodium Research

Spectroscopic Methods for Molecular Characterization (e.g., NMR, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton Nuclear Magnetic Resonance (H-NMR) spectroscopy is routinely employed for the characterization and purity assessment of Sulbenicillin (B1681181) sodium. It provides a unique spectral fingerprint that confirms the presence and arrangement of hydrogen atoms within the molecule. Research-grade Sulbenicillin sodium is often characterized with a purity specification based on H-NMR analysis, indicating its consistent use as a quality control measure sigmaaldrich.comsigmaaldrich.cn. The consistency of NMR spectra with expected analytical data is a key criterion for confirming the compound's identity and structural integrity in research applications selleckchem.com. While specific chemical shifts for Sulbenicillin sodium were not detailed in the available literature, the method's utility lies in its ability to provide definitive structural elucidation and verify the compound's composition.

Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy is another fundamental technique used for the identification and molecular characterization of Sulbenicillin sodium. This method analyzes the vibrational modes of the molecule, providing information about its functional groups. For Sulbenicillin sodium, the infrared absorption spectrum is typically determined using the potassium bromide (KBr) disk method, and the obtained spectrum is compared with a reference spectrum to confirm its identity nihs.go.jpmhlw.go.jpdrugfuture.com. Similar intensities of absorption at the same wave numbers between the sample and the reference spectrum are indicative of a match, making IR spectroscopy a reliable tool for qualitative analysis in research.

Method Validation for Research Applications (Specificity, Linearity, LOD/LOQ, Precision, Accuracy)

Method validation is a critical process in analytical research, ensuring that a particular analytical procedure is suitable for its intended purpose. For Sulbenicillin sodium, validation parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy are rigorously evaluated to guarantee the reliability and consistency of research findings wjarr.comich.orgnih.gov.

Specificity: Specificity refers to the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components ich.org. For Sulbenicillin sodium, demonstrating specificity ensures that the analytical signal measured is solely attributable to the compound of interest, without interference from other substances in the sample. This is crucial for accurate quantification in complex biological or chemical matrices encountered in research.

Linearity: Linearity establishes the proportionality of the analytical response to the concentration of the analyte over a defined range. For research applications involving Sulbenicillin, calibration curves are constructed to demonstrate this relationship. For instance, in studies involving the stereoselective disposition of sulbenicillin epimers, analytical methods have demonstrated linearity over a range of 0 to 300 µg/ml, with correlation coefficients consistently greater than 0.999 nih.gov. This high correlation coefficient indicates a strong linear relationship, allowing for accurate quantification across the specified concentration range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest concentration of an analyte in a sample that can be detected, though not necessarily quantified, under the stated experimental conditions. LOQ is the lowest concentration of an analyte that can be quantified with acceptable precision and accuracy nih.gov. For sulbenicillin epimers, the detection limit of a stereospecific high-performance liquid chromatography (HPLC) method was approximately 0.5 µg/ml for each epimer nih.gov. These parameters are vital for determining the sensitivity of the analytical method and its applicability for detecting and quantifying low concentrations of Sulbenicillin sodium in research samples. Generally, LOD and LOQ are calculated using the formulas: LOD = 3.3 × (Standard Deviation of Response) / (Slope of the Calibration Curve) and LOQ = 10 × (Standard Deviation of Response) / (Slope of the Calibration Curve) nih.gov.

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions ich.org. It is typically assessed as repeatability (intraday precision) and intermediate precision (interday precision). For sulbenicillin epimers, an HPLC method demonstrated the following precision profiles nih.gov:

Table 1: Precision Data for Sulbenicillin Epimers (HPLC Method)

ParameterConcentration Range (µg/ml)R-Sulbenicillin Variability (%)S-Sulbenicillin Variability (%)
Intraday Variability50 to 2002.6 to 7.32.4 to 5.1
Interday Variability10 to 2003.6 to 9.03.3 to 5.8

Note: Variability is expressed as relative standard deviation (RSD) or coefficient of variation (CV).

Accuracy: Accuracy measures the closeness of agreement between the value which is accepted either as a true value or an accepted reference value and the value found ich.org. For Sulbenicillin sodium, accuracy is often assessed through recovery studies, where known amounts of the analyte are added to a sample matrix, and the percentage recovered is determined. In a study using an HPLC method for sulbenicillin epimers, the recovery rates ranged from 97.2% to 99.4% for R-Sulbenicillin and 93.3% to 98.1% for S-Sulbenicillin nih.gov. These high recovery rates indicate that the method is accurate in quantifying Sulbenicillin sodium in relevant research samples.

Table 2: Accuracy Data for Sulbenicillin Epimers (HPLC Method)

EpimerRecovery Range (%)
R-Sulbenicillin97.2 to 99.4
S-Sulbenicillin93.3 to 98.1

Molecular Interactions and Synergistic Research with Sulbenicillin Sodium

Interactions with Non-Antibiotic Pharmaceuticals Affecting Susceptibility

The susceptibility of bacterial pathogens to antibiotics like sulbenicillin (B1681181) sodium can be modulated by interactions with non-antibiotic pharmaceuticals. Research indicates that certain non-antibiotic compounds can influence bacterial resistance mechanisms, such as efflux pump expression, thereby impacting antibiotic effectiveness. researchgate.net

Phenylbutazone (B1037), a non-steroidal anti-inflammatory drug (NSAID), has been shown to interact with bacterial efflux pump regulators, consequently affecting antibiotic susceptibility. Specifically, the binding of phenylbutazone to MexR can reduce the antibiotic susceptibility of Pseudomonas aeruginosa. researchgate.netpatsnap.com MexR acts as a repressor for the MexAB-OprM operon, which encodes a tripartite multidrug efflux system in Pseudomonas aeruginosa. Mutations within MexR lead to the overexpression of this efflux system, resulting in increased bacterial resistance to multiple antibiotics. researchgate.net This suggests that interactions between non-antibiotic drugs like phenylbutazone and efflux pump regulators can play a role in modulating bacterial resistance profiles.

Synergistic Effects with Other Antimicrobial Agents

Sulbenicillin sodium can exhibit synergistic effects when combined with other antimicrobial agents, leading to enhanced bacterial killing. This approach is particularly valuable in combating bacterial infections, as combination therapy can improve antibacterial activity and potentially mitigate the emergence of resistance. patsnap.comnih.govbiointerfaceresearch.com

A notable example of synergy involves the combination of sulbenicillin sodium with aminoglycosides. Aminoglycosides, such as gentamicin (B1671437) and streptomycin, are broad-spectrum antibiotics that primarily inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit, specifically at the decoding site of the A site. This binding disrupts protein expression and interferes with tRNA translocation. smpdb.caresearchgate.net

The molecular basis for the synergistic effect between sulbenicillin sodium (a beta-lactam antibiotic) and aminoglycosides is attributed to their complementary mechanisms of action. Sulbenicillin sodium weakens the bacterial cell wall by inhibiting its synthesis. patsnap.com This damage to the cell wall enhances the permeability of the bacterial membrane, thereby facilitating the uptake of aminoglycosides into the bacterial cell. Once inside, aminoglycosides can more effectively reach their intracellular ribosomal targets, leading to a more potent bactericidal effect than either antibiotic alone. smpdb.caresearchgate.neteuropa.eu This synergistic interaction is often leveraged in the treatment of severe infections, including those caused by Gram-negative bacteria. europa.eu

Protein-Drug Binding Studies (e.g., with Host Defense Peptides like LL-37 and Suramin)

While host defense peptides like LL-37 (a human cathelicidin (B612621) with antimicrobial properties) nih.govresearchpeptides.com and compounds such as Suramin nih.govnih.govwikidata.org are known for their various biological activities and interactions with proteins, direct detailed research findings specifically on the protein-drug binding studies involving sulbenicillin sodium with LL-37 or Suramin were not identified in the provided search results.

Future Directions and Emerging Research Avenues for Sulbenicillin Sodium

Strategies to Overcome Existing Antibiotic Resistance

Antibiotic resistance is a critical global health crisis driven by various bacterial mechanisms, including restricting drug uptake, modifying drug targets, inactivating drugs, active drug efflux, and biofilm formation. frontiersin.orgnih.govrjsocmed.com Sulbenicillin (B1681181) sodium's unique structural modifications allow it to circumvent some resistance mechanisms that inactivate other penicillin derivatives. patsnap.com However, the emergence of multi-drug-resistant (MDR) pathogens necessitates further strategies. frontiersin.org

Future research avenues to overcome resistance for Sulbenicillin sodium and similar beta-lactam antibiotics include:

Combination Therapy: Combining Sulbenicillin sodium with other antimicrobial agents, particularly those that target different resistance mechanisms, can restore or enhance its efficacy. For instance, combining beta-lactam antibiotics with aminoglycosides has been widely used against Gram-negative bacteria. frontiersin.org Research could explore novel combinations, including those with efflux pump inhibitors or beta-lactamase inhibitors, to protect Sulbenicillin sodium from enzymatic degradation and improve its intracellular concentration. acs.orgresearchgate.net

Efflux Pump Inhibitors (EPIs): Bacterial efflux pumps, especially those of the Resistance-Nodulation-Division (RND) superfamily like AcrAB-TolC in Escherichia coli and MexAB-OprM in Pseudomonas aeruginosa, are major contributors to MDR by actively expelling antibiotics from the bacterial cell. frontiersin.orgacs.orgnih.gov Research into EPIs that can be co-administered with Sulbenicillin sodium could significantly enhance its potency against efflux-overexpressing strains. acs.org Sulbenicillin's preference for the proximal binding pocket of efflux pumps like AcrD, particularly those containing multiple anionic groups, suggests a potential area for targeted EPI development. nih.gov

Targeting Biofilm Formation: Biofilms provide a protective environment for bacteria, contributing to increased antibiotic resistance. Strategies to disrupt biofilm formation or enhance Sulbenicillin sodium's penetration into biofilms could improve treatment outcomes for chronic infections. nih.gov

Novel Drug Delivery Systems: Developing advanced drug delivery systems, such as lipid nanocarriers, could improve the pharmacokinetics and pharmacodynamics of Sulbenicillin sodium, potentially overcoming resistance by achieving higher concentrations at the site of infection or improving cellular uptake. researchgate.netresearchgate.net

Computational Approaches in Sulbenicillin Sodium Research

Computational chemistry and in silico methods are increasingly vital in modern drug discovery and development, offering efficient ways to predict molecular properties and interactions. mdpi.com These approaches can significantly accelerate the research and optimization of Sulbenicillin sodium.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding modes and affinities of small molecules, like Sulbenicillin sodium, with biological targets such as penicillin-binding proteins (PBPs) or efflux pumps. acs.orgbiomedpharmajournal.orgresearchgate.netrsdjournal.org

Mechanism Elucidation and Optimization: These simulations can provide detailed insights into how Sulbenicillin sodium interacts with its target PBPs, identifying key binding residues and conformational changes upon binding. patsnap.combiomedpharmajournal.org This understanding can guide modifications to the Sulbenicillin sodium structure to enhance its binding affinity, improve its spectrum of activity, or overcome specific resistance mechanisms, such as altered PBPs.

Efflux Pump Interaction Analysis: Molecular dynamics simulations can also explore the dynamic interactions of Sulbenicillin sodium with bacterial efflux pumps. acs.orgnih.gov This can help in designing or identifying efflux pump inhibitors that specifically block the efflux of Sulbenicillin sodium, thereby restoring its intracellular concentration and efficacy. acs.org

Identification of New Targets: Beyond its primary PBP targets, computational approaches could be used to screen Sulbenicillin sodium against other potential bacterial targets, leading to the discovery of novel mechanisms of action or synergistic effects when combined with other agents.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity. mdpi.comimagejournals.orgjst.go.jpnih.gov For Sulbenicillin sodium, SAR modeling can be instrumental in rational drug design.

Lead Optimization: By analyzing a series of Sulbenicillin derivatives, SAR models can identify specific structural features or substituents that contribute positively or negatively to its antibacterial activity, stability, or ability to overcome resistance. jst.go.jp This enables the rational design of new derivatives with improved pharmacological profiles.

Predicting Efficacy Against Resistant Strains: SAR models can be developed to predict the activity of Sulbenicillin sodium analogs against various resistant bacterial strains, including those with specific beta-lactamases or efflux pump mechanisms. This can help prioritize the synthesis and testing of compounds with the highest likelihood of success.

Understanding Resistance Mechanisms: By correlating structural changes in Sulbenicillin sodium with changes in activity against resistant bacteria, SAR studies can indirectly shed light on the specific resistance mechanisms at play, such as how certain structural modifications might evade beta-lactamase hydrolysis or efflux.

Integration of Sulbenicillin Sodium Research into Antimicrobial Stewardship Programs

Antimicrobial Stewardship Programs (ASPs) are coordinated interventions designed to optimize the appropriate use of antimicrobial agents to improve patient outcomes and limit the emergence and spread of resistant pathogens. health.gov.zawho.intnih.govfrontiersin.org Integrating research findings on Sulbenicillin sodium into ASPs is crucial for maximizing its effectiveness and preserving its utility.

Evidence-Based Guidelines: Research on the updated spectrum of activity of Sulbenicillin sodium, its efficacy against emerging resistant strains, and optimal combination therapies should directly inform the development and refinement of evidence-based treatment guidelines within ASPs. health.gov.zafrontiersin.org This ensures that Sulbenicillin sodium is used appropriately for infections where it is most likely to be effective.

Surveillance and Monitoring: Research efforts should contribute to robust surveillance systems that monitor the prevalence of Sulbenicillin sodium resistance in local and regional settings. icn.ch This data is vital for ASPs to track resistance trends, identify outbreaks, and adjust prescribing recommendations in real-time.

Educational Initiatives: Findings from research on Sulbenicillin sodium's mechanisms of action, resistance patterns, and optimal use should be disseminated through educational programs for healthcare professionals involved in ASPs. who.intnih.govicn.ch This includes clinicians, pharmacists, and microbiologists, ensuring they have the latest knowledge to make informed prescribing decisions.

Pharmacokinetic/Pharmacodynamic (PK/PD) Optimization: Research into the PK/PD properties of Sulbenicillin sodium, particularly in specific patient populations or infection types, can help optimize dosing regimens to maximize bacterial killing while minimizing the selective pressure for resistance. These findings can be directly incorporated into ASP guidelines to promote rational dosing. patsnap.com

Role in Combination Therapies: As research identifies effective combination therapies involving Sulbenicillin sodium, ASPs can promote their judicious use, especially for severe or multi-drug-resistant infections, to improve outcomes and reduce the development of further resistance.

By actively pursuing these research avenues and integrating the findings into comprehensive antimicrobial stewardship efforts, the therapeutic lifespan and effectiveness of Sulbenicillin sodium can be extended in the ongoing fight against bacterial infections.

Q & A

Basic Research Questions

Q. What are the validated experimental protocols for determining the minimum inhibitory concentration (MIC) of sulbenicillin sodium against Gram-negative bacteria?

  • Methodological Answer : MIC determination typically follows CLSI guidelines using broth microdilution or agar dilution methods. Prepare serial dilutions of sulbenicillin sodium (e.g., 0.5–128 µg/mL) in Mueller-Hinton broth. Inoculate with standardized bacterial suspensions (1–5 × 10⁵ CFU/mL). Incubate at 35°C for 16–20 hours. The MIC is the lowest concentration inhibiting visible growth. Include quality control strains (e.g., E. coli ATCC 25922) and validate results with triplicate assays .

Q. How can researchers optimize high-performance liquid chromatography (HPLC) conditions for quantifying sulbenicillin sodium in biological matrices?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm). Mobile phase: 20 mM phosphate buffer (pH 6.8) and acetonitrile (85:15 v/v) at 1.0 mL/min. Detect at 254 nm. Validate linearity (1–50 µg/mL), precision (RSD <5%), and recovery (>90%) using spiked plasma samples. Include internal standards (e.g., cephalexin) to correct for matrix effects .

Q. What biochemical assays are recommended to study sulbenicillin sodium’s interaction with penicillin-binding proteins (PBPs)?

  • Methodological Answer : Perform competitive binding assays using radiolabeled β-lactams (e.g., [³H]-benzylpenicillin). Incubate purified PBPs (from target bacteria) with sulbenicillin sodium (0.1–100 µM) for 30 minutes. Separate proteins via SDS-PAGE and autoradiography. Quantify band intensity reduction to calculate IC₅₀ values. Compare binding affinities across PBP subtypes (e.g., PBP1a vs. PBP3) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported efficacy of sulbenicillin sodium against Pseudomonas aeruginosa across studies?

  • Methodological Answer : Conduct a systematic review with meta-analysis. Extract MIC data from ≥10 studies, stratify by strain origin (clinical vs. lab-adapted) and resistance profiles (e.g., AmpC overexpression). Use random-effects models to calculate pooled MIC₉₀. Assess heterogeneity (I² statistic) and perform sensitivity analyses excluding outlier datasets. Confounding variables (e.g., inoculum size, growth media) must be standardized in follow-up experiments .

Q. What experimental designs are suitable for investigating sulbenicillin sodium’s stability under varying physiological pH conditions?

  • Methodological Answer : Prepare sulbenicillin sodium solutions (1 mg/mL) in buffers simulating gastric (pH 1.2), intestinal (pH 6.8), and plasma (pH 7.4) environments. Incubate at 37°C for 0–24 hours. Quantify degradation via HPLC-UV. Calculate half-life (t₁/₂) using first-order kinetics. For structural elucidation of degradation products, employ LC-MS/MS with electrospray ionization in positive mode .

Q. How can genomic and transcriptomic approaches elucidate bacterial resistance mechanisms to sulbenicillin sodium?

  • Methodological Answer : Perform whole-genome sequencing of resistant mutants (induced via serial passage with sub-MIC sulbenicillin sodium). Identify mutations in PBPs, β-lactamase genes (e.g., ampC), or efflux pump regulators (e.g., mexR). Validate via CRISPR-Cas9 knock-in/knockout. For transcriptomics, conduct RNA-seq on treated vs. untreated cultures. Analyze differentially expressed genes (DESeq2, log2FC ≥2, FDR <0.05) and correlate with resistance phenotypes .

Q. What pharmacokinetic/pharmacodynamic (PK/PD) models are appropriate for predicting sulbenicillin sodium efficacy in immunocompromised hosts?

  • Methodological Answer : Develop a population PK model using NONMEM®. Collect serial plasma samples (0–12 hours post-dose) from neutropenic murine models. Fit data to a two-compartment model with first-order elimination. Simulate human-equivalent doses using allometric scaling. Link PK parameters to PD outcomes (e.g., %T > MIC) via Monte Carlo simulations (10,000 subjects). Optimize dosing regimens to achieve ≥90% target attainment .

Data Presentation Guidelines

  • Tables : Summarize MIC distributions (e.g., MIC₅₀, MIC₉₀) across bacterial species. Include 95% confidence intervals and p-values for comparative studies .
  • Figures : Use time-kill curves to illustrate bactericidal activity (log₁₀ CFU/mL vs. time). Annotate with arrows indicating drug addition points .

Critical Analysis and Reproducibility

  • Always report batch numbers, purity, and suppliers of sulbenicillin sodium to ensure reproducibility .
  • Pre-register hypotheses and analytical plans in public repositories (e.g., OSF) to mitigate bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.